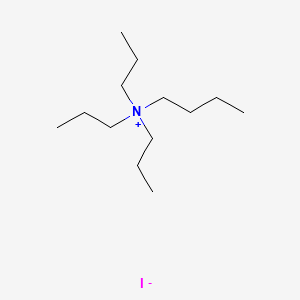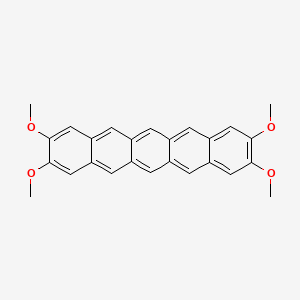
2,3,9,10-Tetramethoxypentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,9,10-Tetramethoxypentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of methoxy groups at the 2, 3, 9, and 10 positions enhances its solubility and alters its electronic properties, making it a subject of interest in materials science and organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetramethoxypentacene typically involves the following steps:
Starting Material: The synthesis begins with a suitable pentacene precursor.
Methoxylation: Methoxy groups are introduced at the 2, 3, 9, and 10 positions through a series of reactions involving methanol and a catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,9,10-Tetramethoxypentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon forms of pentacene.
Substitution: Various substituted pentacene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,9,10-Tetramethoxypentacene has several applications in scientific research:
Organic Electronics: Used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its enhanced solubility and electronic properties.
Materials Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Chemical Sensors: Employed in the development of chemical sensors due to its sensitivity to environmental changes.
Wirkmechanismus
The mechanism of action of 2,3,9,10-Tetramethoxypentacene involves its interaction with light and other molecules:
Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of excited states and subsequent chemical transformations.
Electronic Interactions: The methoxy groups influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,9,10-Tetrabromopentacene: A brominated derivative with different electronic properties.
2,3,9,10-Tetraalkylpentacenes: Compounds with alkyl groups at the same positions, offering varied solubility and electronic characteristics.
Uniqueness
2,3,9,10-Tetramethoxypentacene is unique due to its methoxy groups, which enhance its solubility and modify its electronic properties, making it suitable for specific applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
919273-00-0 |
|---|---|
Molekularformel |
C26H22O4 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2,3,9,10-tetramethoxypentacene |
InChI |
InChI=1S/C26H22O4/c1-27-23-11-19-7-15-5-17-9-21-13-25(29-3)26(30-4)14-22(21)10-18(17)6-16(15)8-20(19)12-24(23)28-2/h5-14H,1-4H3 |
InChI-Schlüssel |
TWJUXYDBTULKHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


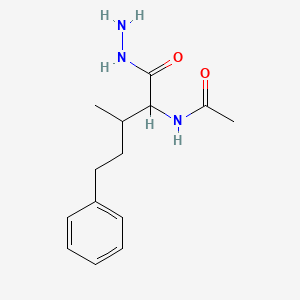
![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
methanone](/img/structure/B14175047.png)

![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)
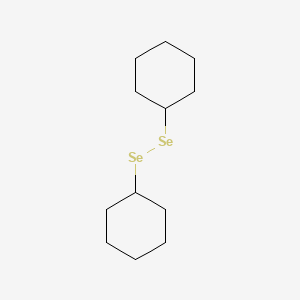
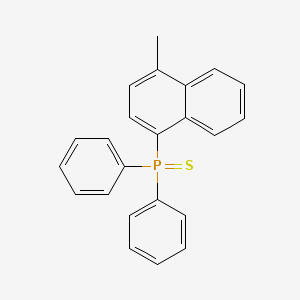
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)
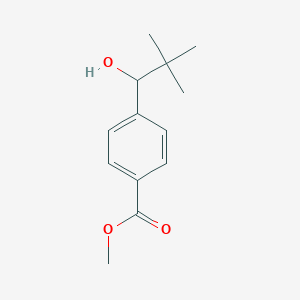
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
